

Application of Butachlor-d13 in Food Residue Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: Butachlor-d13

Cat. No.: B592050

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Introduction

Butachlor is a widely used pre-emergence herbicide for the control of annual grasses and some broad-leaved weeds in rice and other crops[1]. Due to its extensive use, there is a potential for residues to remain in food products, necessitating sensitive and accurate analytical methods for monitoring and ensuring food safety. The analysis of pesticide residues in complex food matrices is often challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as **Butachlor-d13**, is the gold standard for mitigating matrix effects in quantitative residue analysis[2][3]. **Butachlor-d13** is chemically identical to butachlor, with the only difference being the substitution of 13 hydrogen atoms with deuterium. This results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native analyte by a mass spectrometer. By adding a known amount of **Butachlor-d13** to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or any signal fluctuation during instrumental analysis will affect both the analyte and the internal standard equally. This allows for accurate correction and highly precise quantification.

These application notes provide a detailed protocol for the determination of butachlor residues in food matrices using gas chromatography-mass spectrometry (GC-MS) with **Butachlor-d13**

as an internal standard. The provided methodologies are based on established analytical procedures for butachlor, incorporating the principles of isotope dilution mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for butachlor residue analysis in various food matrices. While these specific studies did not explicitly use **Butachlor-d13**, the data is indicative of the performance that can be expected when employing a robust analytical method, such as the one described below, which is enhanced by the use of a deuterated internal standard to improve accuracy and precision.

Food Matrix	Analytical Method	Spiking Level (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Quantification (LOQ) (mg/kg)	Reference
Husked Rice	GC/MS	0.01 - 0.5	81.5 - 102.7	0.6 - 7.7	0.01	[4]
Rice Grain	HPLC	Not Specified	79.0 - 86.0	Not Specified	Not Specified	[5]
Chinese Mustard	GC-ECD	0.25 - 0.75	84.9 - 94.9	Not Specified	0.05	
Rice	GC-ECD	0.25 - 0.75	84.9 - 94.9	Not Specified	0.05	
Wheat Shoots	GC and HPLC	Not Specified	85.4 - 91.7	Not Specified	0.005 (GC), 0.02 (HPLC)	

Experimental Protocols

Materials and Reagents

- Butachlor analytical standard (≥98% purity)
- Butachlor-d13** internal standard (≥98% purity, isotopic purity ≥99%)

- Acetonitrile (HPLC or pesticide residue grade)
- n-Hexane (pesticide residue grade)
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- C18 sorbent
- Deionized water

Preparation of Standard Solutions

- Butachlor Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of butachlor standard into a 10 mL volumetric flask and dissolve in n-hexane.
- **Butachlor-d13** Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Butachlor-d13** into a 10 mL volumetric flask and dissolve in n-hexane.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the butachlor stock solution with n-hexane to achieve concentrations ranging from 0.005 to 0.5 $\mu\text{g/mL}$.
- Internal Standard Spiking Solution (10 $\mu\text{g/mL}$): Dilute the **Butachlor-d13** stock solution with acetonitrile to a concentration of 10 $\mu\text{g/mL}$.

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the food sample (e.g., rice, vegetables) using a high-speed blender.
- Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 100 μL of the 10 $\mu\text{g/mL}$ **Butachlor-d13** internal standard spiking solution.

- Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO_4 , 50 mg PSA, and for samples with high pigment content like spinach, 50 mg GCB.
- Final Centrifugation: Vortex for 30 seconds and then centrifuge at $\geq 10,000 \times g$ for 2 minutes.
- Analysis: Take the supernatant for GC-MS analysis.

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness
 - Injector Temperature: 280 $^{\circ}\text{C}$
 - Injection Mode: Splitless
 - Injection Volume: 1 μL
 - Oven Temperature Program: Start at 60 $^{\circ}\text{C}$, hold for 1 min, ramp to 170 $^{\circ}\text{C}$ at 40 $^{\circ}\text{C}/\text{min}$, then ramp to 310 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$, and hold for 2.25 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)

- Ions to Monitor:
 - Butachlor: m/z 176, 237, 160
 - **Butachlor-d13**: m/z 189 (and others depending on fragmentation pattern)
- MSD Interface Temperature: 280 °C

Quantification

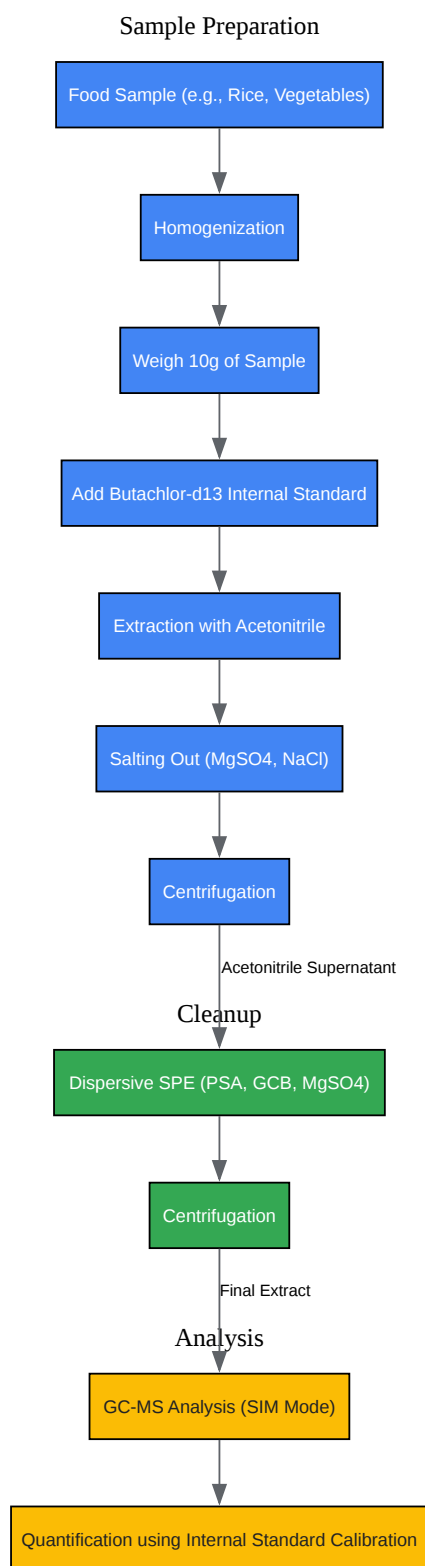
The concentration of butachlor in the sample is calculated using the following formula:

$$C_{\text{sample}} = (A_{\text{analyte}} / AIS) * (CIS / RRF) * (V_{\text{extract}} / W_{\text{sample}})$$

Where:

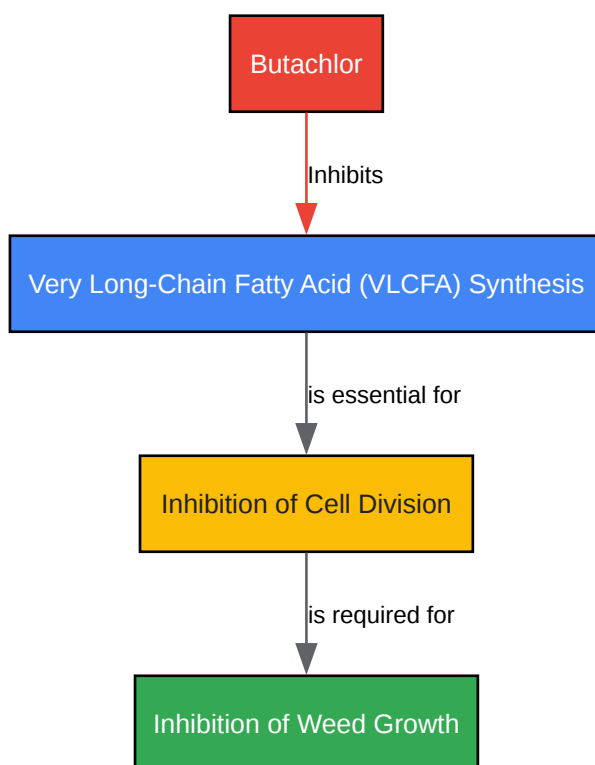
- C_{sample} = Concentration of butachlor in the sample (mg/kg)
- A_{analyte} = Peak area of the butachlor quantification ion
- AIS = Peak area of the **Butachlor-d13** quantification ion
- CIS = Concentration of the internal standard added to the sample (µg)
- RRF = Relative Response Factor (determined from the calibration curve)
- V_{extract} = Final volume of the extract (mL)
- W_{sample} = Weight of the sample (g)

Visualizations



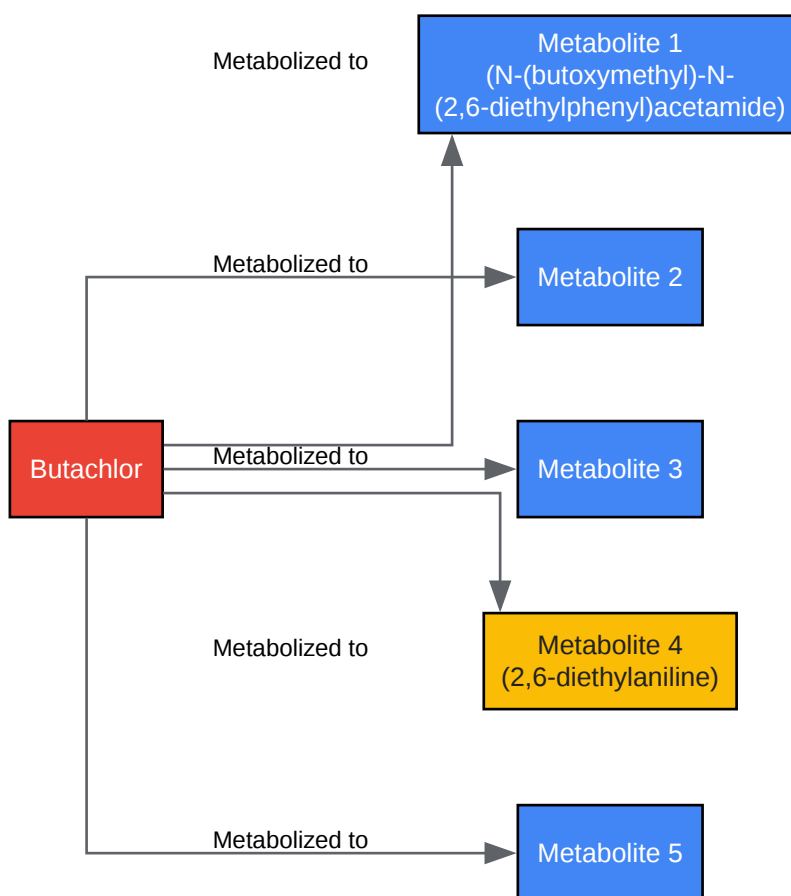
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Caption: Experimental workflow for butachlor residue analysis using **Butachlor-d13**.



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Caption: Mechanism of action of butachlor as a herbicide.



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Caption: Proposed metabolic pathway of butachlor in soil.

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